molecular formula C13H22N2O2 B6049097 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide

Cat. No. B6049097
M. Wt: 238.33 g/mol
InChI Key: PGTCHMMLOPZEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism.

Mechanism of Action

1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential for the production of ATP, which is required for cancer cell metabolism. By inhibiting these enzymes, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide disrupts the TCA cycle, leading to a decrease in ATP production and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. It induces oxidative stress, leading to the production of reactive oxygen species (ROS), which can cause DNA damage and induce apoptosis. 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide also inhibits the production of NADH, which is required for energy metabolism, leading to a decrease in ATP production. Furthermore, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is its specificity for cancer cells. It targets the TCA cycle, which is upregulated in cancer cells, while sparing normal cells. This makes it a promising drug candidate for cancer treatment. However, one of the limitations of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide.

Future Directions

There are several future directions for the research and development of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide. One direction is to investigate the potential of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide in combination with other anticancer drugs. It has been shown to have synergistic effects with other drugs, such as gemcitabine and cisplatin. Another direction is to explore the use of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide in other types of cancer, such as breast and prostate cancer. Additionally, more studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide, as well as its potential side effects.
Conclusion
In conclusion, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is a novel anticancer drug that targets the TCA cycle, leading to the disruption of energy metabolism and induction of apoptosis in cancer cells. It has shown promising results in preclinical studies and has several advantages, such as its specificity for cancer cells. However, more studies are needed to determine its optimal dosing and administration, as well as its potential side effects. 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has several future directions for research and development, including its potential use in combination with other anticancer drugs and in other types of cancer.

Synthesis Methods

1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with isobutylamine to form an intermediate. This intermediate is then reacted with cyclopropylamine to form the final product, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting the TCA cycle, leading to the disruption of energy metabolism. 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been tested in various cancer cell lines, including pancreatic, lung, and ovarian cancer, and has shown promising results in preclinical studies.

properties

IUPAC Name

1-cyclopropyl-N-(2-methylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-9(2)7-14-13(17)10-3-6-12(16)15(8-10)11-4-5-11/h9-11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTCHMMLOPZEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCC(=O)N(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.